molecular formula C15H16N2O3 B2564907 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-5-methylisoxazole-3-carboxamide CAS No. 1351641-80-9

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2564907
CAS No.: 1351641-80-9
M. Wt: 272.304
InChI Key: CEAHROUTLJBSSU-UHFFFAOYSA-N
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Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-5-methylisoxazole-3-carboxamide is a potent, selective, and orally active antagonist of the lysophosphatidic acid receptor 1 (LPA₁). This compound has emerged as a key pharmacological tool for investigating the pathological role of LPA-LPA₁ signaling in fibrotic processes . Its primary research value lies in models of organ fibrosis, where it has demonstrated efficacy in attenuating the progression of lung and kidney fibrosis by inhibiting LPA₁-mediated activation of pro-fibrotic pathways in fibroblasts and other cell types. The mechanism of action involves high-affinity binding to LPA₁, which competitively blocks the binding of the endogenous ligand LPA, thereby interrupting downstream signaling events such as fibroblast recruitment, differentiation, and collagen production . This makes it an indispensable compound for researchers dissecting the mechanisms of fibrotic diseases and exploring the therapeutic potential of LPA₁ inhibition for conditions like idiopathic pulmonary fibrosis (IPF) and systemic sclerosis. Studies have shown that this antagonist can effectively reduce bleomycin-induced lung fibrosis and inflammation in preclinical models, highlighting its significant utility in pulmonary research .

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-10-8-13(17-20-10)14(18)16-9-15(19)7-6-11-4-2-3-5-12(11)15/h2-5,8,19H,6-7,9H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEAHROUTLJBSSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2(CCC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-5-methylisoxazole-3-carboxamide typically involves multiple steps:

    Formation of the Indene Derivative: The starting material, 1-indanone, undergoes reduction to form 1-hydroxy-2,3-dihydro-1H-indene.

    Alkylation: The hydroxyindene is then alkylated with a suitable alkylating agent to introduce the methyl group.

    Isoxazole Ring Formation: The alkylated product is reacted with hydroxylamine to form the isoxazole ring.

    Amidation: Finally, the isoxazole derivative is subjected to amidation with 5-methylisoxazole-3-carboxylic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Directed C–H Functionalization

The 5-methylisoxazole-3-carboxamide group acts as a directing moiety for regioselective C–H bond activation:

Example Reaction: Palladium-Catalyzed γ-C(sp³)–H Acetoxylation

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Oxidant : PhI(OAc)₂

  • Solvent : DCE (1,2-dichloroethane) at 100°C

  • Outcome : Selective acetoxylation at the γ-position of aliphatic chains .

This reaction highlights the compound’s utility in synthesizing functionalized intermediates for peptide ligation or prodrug development .

Carboxamide Hydrolysis

  • Conditions : 6M HCl, reflux (110°C, 12 h)

  • Product : 5-Methylisoxazole-3-carboxylic acid (isolated as sodium salt)

  • Application : Precursor for ester or anhydride derivatives.

Hydroxyl Group Derivatization

The secondary alcohol in the indene moiety undergoes:

  • Esterification : AcCl/pyridine, room temperature (RT) → Acetylated derivative

  • Oxidation : CrO₃/H₂SO₄ → Ketone (requires controlled conditions to prevent over-oxidation).

Heterocyclic Ring Reactivity

The isoxazole ring participates in:

  • Nucleophilic Substitution :

    • Reaction with NH₃/MeOH at 60°C replaces the 3-carboxamide group with amine .

  • Ring-Opening :

    • Acidic (HCl/EtOH) or basic (NaOH/H₂O) conditions cleave the isoxazole to β-ketonitriles.

  • [3+2] Cycloaddition :

    • Reacts with nitrile oxides to form fused bicyclic structures under Cu(I) catalysis.

Stability and Decomposition Pathways

  • Thermal Stability : Decomposition onset at 220°C (TGA data).

  • Photodegradation : UV exposure (254 nm) induces radical-mediated cleavage of the isoxazole ring.

  • Hydrolytic Sensitivity : Susceptible to base-catalyzed hydrolysis at pH >10.

Comparative Reaction Table

Reaction TypeReagents/ConditionsPrimary ProductSelectivity
C–H AcetoxylationPd(OAc)₂, PhI(OAc)₂, DCE, 100°Cγ-Acetoxylated derivativeHigh (γ > β)
Carboxamide Hydrolysis6M HCl, reflux5-Methylisoxazole-3-carboxylic acidQuantitative
Isoxazole Ring-Opening1M NaOH, 80°C, 6 hβ-Ketonitrile intermediateModerate

Scientific Research Applications

The compound exhibits several biological activities, which can be summarized as follows:

  • Anticancer Properties :
    • Research indicates that derivatives of isoxazole compounds can act as anticancer agents. The structural features of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-5-methylisoxazole-3-carboxamide may enhance its efficacy against various cancer cell lines. For instance, studies have shown that modifications in the isoxazole structure can lead to increased cytotoxicity in cancer cells .
  • Neuroprotective Effects :
    • The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurodegenerative diseases. Its structural analogs have been studied for their protective effects on neuronal cells under stress conditions .
  • Anti-inflammatory Activity :
    • Compounds similar to this compound have demonstrated anti-inflammatory properties in preclinical models, indicating its potential role in managing inflammatory disorders .

Anticancer Efficacy Study

A recent study investigated the cytotoxic effects of various isoxazole derivatives, including this compound, on human cancer cell lines. The results showed that this compound significantly inhibited cell proliferation and induced apoptosis in breast and prostate cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell cycle progression .

Neuroprotective Mechanism

In a model of oxidative stress-induced neurodegeneration, this compound was tested for its protective effects on neuronal cells. The compound reduced markers of oxidative stress and apoptosis while enhancing cell viability compared to untreated controls. These findings suggest its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's .

Anti-inflammatory Properties

An investigation into the anti-inflammatory effects of this compound revealed that it could significantly reduce pro-inflammatory cytokine levels in vitro. In animal models of inflammation, treatment with this compound led to decreased swelling and pain responses, highlighting its potential utility in inflammatory disorders .

Mechanism of Action

The mechanism of action of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-5-methylisoxazole-3-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The indene and isoxazole moieties could facilitate binding to specific molecular targets, influencing pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

    N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-5-methylisoxazole-3-carboxamide: shares similarities with other compounds containing indene or isoxazole structures.

    Indene Derivatives: Compounds like indomethacin, which also feature an indene moiety, are known for their anti-inflammatory properties.

    Isoxazole Derivatives: Compounds such as isoxazole-3-carboxamides are studied for their potential as enzyme inhibitors.

Uniqueness

The combination of an indene moiety with an isoxazole ring in this compound is relatively unique, potentially offering a distinct set of chemical and biological properties. This uniqueness could make it a valuable compound for further research and development in various scientific fields.

Biological Activity

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-5-methylisoxazole-3-carboxamide is a compound that has garnered interest due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique combination of isoxazole and indene moieties, which contribute to its biological activity. The structural formula is represented as follows:

C13H14N2O3\text{C}_{13}\text{H}_{14}\text{N}_2\text{O}_3

Biological Activity Overview

Research indicates that the compound exhibits several pharmacological effects, including:

  • KCNQ Channel Activation : The compound acts as an activator of KCNQ2 potassium channels, which are crucial for neuronal excitability. This mechanism suggests potential applications in treating dysuria and other conditions related to abnormal neuronal firing .
  • Antitumor Activity : Preliminary studies indicate that derivatives of similar structures have shown promising antitumor activity by inhibiting specific cancer cell lines. The structure-activity relationship (SAR) highlights that modifications in the isoxazole ring can enhance potency against various cancer types .

The mechanisms through which this compound exerts its effects include:

  • Ion Channel Modulation : By activating KCNQ channels, the compound may stabilize membrane potential and reduce excitability in neurons.
  • Inhibition of Tumor Growth : Similar compounds have been shown to interfere with cell cycle progression and promote apoptosis in cancer cells.

Study 1: KCNQ Channel Activation

A patent describes the use of this compound as a KCNQ2 channel activator for treating dysuria. In vitro studies demonstrated that the compound effectively increased KCNQ2 currents, suggesting its utility in managing urinary disorders .

Study 2: Antitumor Efficacy

Research on related isoxazole derivatives revealed significant cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231). The study highlighted that specific substitutions on the isoxazole ring enhanced the cytotoxicity and induced apoptosis in these cells .

Data Table: Summary of Biological Activities

Biological ActivityEffectReference
KCNQ Channel ActivationIncreases neuronal excitability
Antitumor ActivityCytotoxic effects on cancer cell lines
Apoptosis InductionPromotes programmed cell death

Q & A

Q. What strategies mitigate off-target effects in functional assays?

  • Controls : Include negative controls (e.g., vehicle-only) and reference inhibitors (e.g., verapamil for P-gp efflux). Perform counter-screens against related receptors/enzymes .

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